4-Methyl-2-phenyl-2-oxazoline-5-one

Description

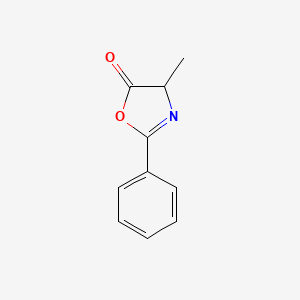

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPTWKXNGPGQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920435 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90361-55-0 | |

| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90361-55-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-2-phenyl-2-oxazoline-5-one CAS number

An In-Depth Technical Guide to 4-Methyl-2-phenyl-2-oxazoline-5-one

CAS Numbers: 13302-43-7, 90361-55-0[1] Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol

Introduction

This compound, a member of the azlactone class of heterocyclic compounds, is a versatile and reactive intermediate in organic synthesis.[2] First explored in the context of the Erlenmeyer-Plöchl synthesis in the late 19th century, azlactones have become indispensable tools for the preparation of a wide array of complex molecules, including non-proteinogenic α-amino acids and various heterocyclic scaffolds.[2][3] The unique structural features of this compound, specifically the presence of both electrophilic and pro-nucleophilic sites, underpin its diverse reactivity and broad utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical entity, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical properties and expected spectroscopic data, based on information available for this class of compounds.

| Property | Value | Source |

| CAS Number | 13302-43-7, 90361-55-0 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | Yellowish crystalline solid (expected) | N/A |

| Melting Point | Not explicitly reported, but related compounds have a wide range. | N/A |

| Solubility | Soluble in many organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

| Spectroscopic Data | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 4-position, and the aromatic protons of the phenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon of the imine group, the quaternary carbon at the 4-position, the methyl carbon, and the aromatic carbons.[4] |

| IR (Infrared) | Characteristic absorption bands for the C=O (lactone) and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is a variation of the classical Erlenmeyer-Plöchl azlactone synthesis. This method involves the cyclization of an N-acylamino acid, in this case, N-benzoylalanine, using a dehydrating agent such as acetic anhydride.[2][3]

Reaction Pathway

Caption: Synthesis of this compound via cyclization of N-benzoylalanine.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general principles of the Erlenmeyer-Plöchl synthesis.[3][5][6]

Materials:

-

N-benzoylalanine

-

Acetic anhydride

-

Ethanol

-

Boiling water

-

Benzene (for recrystallization, optional)[5]

Procedure:

-

In a flask, combine N-benzoylalanine and acetic anhydride. A molar excess of acetic anhydride is typically used.

-

Optionally, add a catalytic amount of anhydrous sodium acetate.

-

Gently heat the mixture with constant agitation. The solid should gradually dissolve, and the solution may change color.

-

Once the reaction is complete (as monitored by TLC), cool the mixture.

-

Slowly add ethanol to the cooled reaction mixture to quench the excess acetic anhydride. This reaction can be exothermic.

-

Allow the mixture to stand, preferably overnight, to facilitate the crystallization of the product.

-

Collect the crystalline product by filtration and wash it with cold ethanol, followed by boiling water to remove impurities.

-

Dry the product. For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[5]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is rich and varied, primarily due to the presence of multiple reactive sites.

Tautomerization to a Münchnone

A key aspect of the reactivity of this compound is its ability to undergo tautomerization to its mesoionic form, a münchnone. This occurs through the loss of a proton from the 4-position, leading to the formation of a highly reactive 1,3-dipole.

Caption: Tautomerization of the oxazolone to its reactive münchnone form.

1,3-Dipolar Cycloaddition Reactions

The münchnone tautomer readily participates in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This reaction is a powerful tool for the construction of five-membered heterocyclic rings.

Caption: General scheme of a 1,3-dipolar cycloaddition reaction of a münchnone.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

Synthesis of α-Amino Acids

Historically, one of the most significant applications of azlactones is in the synthesis of α-amino acids. The oxazolone ring can be opened under various conditions to yield the corresponding amino acid derivatives. This allows for the introduction of a wide range of side chains at the 4-position, providing access to non-natural amino acids that are of great interest in peptide and protein engineering.[3][7][8]

Peptide Synthesis

While the oxazolone ring can be a source of epimerization during peptide synthesis, it can also be strategically employed.[7] The activation of the carboxyl group of an N-acylamino acid can lead to the in-situ formation of an oxazolone, which then reacts with an amino group to form a peptide bond. Understanding the conditions that favor or suppress oxazolone formation is crucial for stereocontrolled peptide synthesis.

Scaffold for Bioactive Molecules

The oxazolone core is present in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] this compound serves as a versatile starting material for the synthesis of libraries of related compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on GHS classifications for this compound, this compound should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area.[1]

Conclusion

This compound is a historically significant and synthetically valuable heterocyclic compound. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with its rich and diverse reactivity, particularly its tautomerization to a münchnone and subsequent participation in 1,3-dipolar cycloaddition reactions, makes it a powerful tool for organic chemists. Its applications in the synthesis of non-natural amino acids and as a scaffold for bioactive molecules underscore its continued importance in academic research and the pharmaceutical industry. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of novel chemical entities.

References

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]

-

Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Available at: [Link]

-

CORE. SYNTHESIS OF AMINO ACIDS. Available at: [Link]

-

Modern Scientific Press. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available at: [Link]

- Mortazavi, P., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.

-

International Journal of Research in Engineering and Science (IJRES). A Heterogeneous approach to synthesis of azlactones. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

-

SpectraBase. 4-METHYL-2-PHENYL-delta2-1,3,4-OXADIAZOLIN-5-ONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

PubChem. 4-Benzal-2-phenyl-5-oxazolone. Available at: [Link]

-

International Advanced Research Journal in Science, Engineering and Technology. A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. Available at: [Link]

-

ResearchGate. Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Available at: [Link]

-

CORE. SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Available at: [Link]

-

National Institutes of Health. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Available at: [Link]

-

SpectraBase. (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

-

ResearchGate. A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. Available at: [Link]

-

MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]

-

ACS Publications. Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Available at: [Link]

-

MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available at: [Link]

-

ResearchGate. In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Available at: [Link]

-

AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. Available at: [Link]

-

PubMed. (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. Available at: [Link]

Sources

- 1. This compound | C10H9NO2 | CID 495826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. modernscientificpress.com [modernscientificpress.com]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. journals.umz.ac.ir [journals.umz.ac.ir]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Structural Elucidation of 4-Methyl-2-phenyl-2-oxazoline-5-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone class of heterocyclic compounds, serves as a critical intermediate in the synthesis of novel amino acids, peptides, and various biologically active molecules.[1][2][3] The precise elucidation of its molecular structure is paramount for understanding its reactivity and for the rational design of new chemical entities. This guide provides a detailed, multi-faceted approach to the structural confirmation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Each section explains the theoretical basis of the technique, presents a detailed experimental protocol, and interprets the resulting data to build a cohesive and unambiguous structural assignment.

Introduction: The Significance of Azlactones

Azlactones, or oxazolones, are five-membered heterocyclic compounds that have been a cornerstone of organic synthesis for over a century, since the pioneering work of Erlenmeyer and Plöchl.[4][5] Their utility stems from the presence of multiple reactive sites, which allows for a diverse range of chemical transformations.[2][3] this compound, with its specific substitution pattern, is a valuable synthon, offering both pro-nucleophilic and electrophilic centers.[2] Accurate structural verification is the foundational step before its application in complex synthetic pathways, particularly in drug discovery and development where molecular architecture dictates biological activity.

Synthesis via Erlenmeyer-Plöchl Reaction

The most common route to synthesizing azlactones like this compound is the Erlenmeyer-Plöchl reaction.[1][4] This method involves the condensation of an N-acylglycine (in this case, N-acetylglycine, formed from glycine and acetic anhydride) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as sodium acetate.[6][7]

Experimental Protocol: Synthesis of this compound

-

Combine N-acetylglycine, benzaldehyde, and anhydrous sodium acetate in a round-bottom flask.

-

Add acetic anhydride to the mixture, serving as both a reagent and a solvent.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and slowly add ethanol to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified crystals of this compound.

The following analytical techniques are then employed to confirm the structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.[8]

-

Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Data Interpretation: The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.4 - 8.1 | Multiplet | 5H | Protons on the aromatic ring are deshielded by the ring current and the electron-withdrawing C=N group. |

| Methine-H (C4-H) | ~4.5 | Quartet | 1H | The proton at the chiral center (C4) is coupled to the three protons of the adjacent methyl group. |

| Methyl-H (C4-CH₃) | ~1.6 | Doublet | 3H | The methyl protons are coupled to the single proton on the adjacent methine carbon. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) in an NMR tube.

-

Acquire the proton-decoupled ¹³C NMR spectrum on a 75 or 100 MHz NMR spectrometer.

-

Process the spectrum to obtain a plot of chemical shifts for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, with their chemical shifts being highly indicative of their electronic environment.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C5=O) | 165 - 175 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, characteristic of a lactone.[8] |

| Imine (C2=N) | 160 - 165 | The sp² hybridized carbon double-bonded to nitrogen appears in this downfield region.[8] |

| Phenyl-C (ipso) | 125 - 135 | The carbon of the phenyl ring directly attached to the oxazoline ring. |

| Phenyl-C (ortho, meta, para) | 127 - 134 | The remaining aromatic carbons, often appearing as a cluster of signals. |

| Methine (C4) | ~65 | The sp³ hybridized carbon at the chiral center is attached to a nitrogen and a carbonyl group. |

| Methyl (C4-CH₃) | ~20 | The sp³ hybridized carbon of the methyl group appears in the typical aliphatic region. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a sample by either creating a KBr pellet (mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk) or as a thin film on a salt plate (for liquids or solutions).[1]

-

Record the IR spectrum over the range of 4000-600 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Interpretation: The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1755 - 1820 | Strong |

| Imine (C=N) | Stretching | 1650 - 1660 | Medium-Strong |

| Aromatic C=C | Stretching | ~1600, 1450-1500 | Medium-Weak |

| C-O (ester-like) | Stretching | 1100 - 1300 | Strong |

Table 3: Characteristic FT-IR Absorption Frequencies for this compound.[8][9]

The high frequency of the C=O stretch is a hallmark of the strained five-membered lactone ring in the oxazolone structure.[8] The C=N stretching vibration further confirms the heterocyclic ring system.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this class of compounds.

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a high-energy electron beam (EI-MS).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Interpretation: The mass spectrum will provide two key pieces of information for structure elucidation.

-

Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular weight of the compound. For this compound (C₁₀H₉NO₂), the expected molecular weight is 175.18 g/mol .[10][11] The presence of a peak at m/z = 175 confirms the molecular formula.

-

Fragmentation Pattern: The molecule will break apart in a predictable manner, giving rise to fragment ions with lower m/z values. The analysis of these fragments helps to piece together the structure.

Key Fragmentation Pathways:

A plausible fragmentation pattern for this compound under electron impact is outlined below.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

-

Loss of CO₂: A common fragmentation for cyclic esters, leading to a fragment at m/z = 117.[11]

-

Formation of the Benzoyl Cation: Cleavage of the ring can lead to the very stable benzoyl cation at m/z = 105, which is often a base peak in the spectrum of 2-phenyl substituted heterocycles.[11]

-

Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z = 77.

Integrated Approach to Structure Elucidation

The definitive structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of all the analytical data. The process follows a logical workflow.

Caption: Integrated Workflow for Structure Elucidation.

-

Mass Spectrometry provides the molecular formula (from the molecular ion peak) and key structural motifs (from fragmentation).

-

FT-IR Spectroscopy confirms the presence of the essential functional groups (lactone carbonyl, imine) predicted by the proposed structure.

-

NMR Spectroscopy provides the final, unambiguous proof by mapping out the exact connectivity of every carbon and hydrogen atom, confirming the substitution pattern and the overall molecular architecture.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By combining the insights from NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. This rigorous characterization is a non-negotiable prerequisite for its use in medicinal chemistry and materials science, ensuring the integrity and reproducibility of subsequent research and development efforts.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. This compound | 13302-43-7; 90361-55-0 | Benchchem [benchchem.com]

- 3. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 13302-43-7 | NAA30243 [biosynth.com]

- 11. This compound | C10H9NO2 | CID 495826 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one from Alanine

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methyl-2-phenyl-2-oxazoline-5-one, a valuable heterocyclic compound, starting from the readily available amino acid, alanine. This class of compounds, known as azlactones or oxazolones, serves as a critical intermediate in organic synthesis, particularly in the creation of novel amino acid derivatives, peptides, and various pharmacologically active molecules. This document details the underlying chemical principles, a validated step-by-step experimental procedure, characterization data, and essential safety considerations. The intended audience includes researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction and Scientific Context

2-Oxazoline-5-ones, or azlactones, are five-membered heterocyclic compounds that have garnered significant interest in the scientific community.[1][2] Their utility stems from their unique reactivity, acting as versatile synthons for a wide array of biologically significant molecules. The ring structure is susceptible to nucleophilic attack, enabling ring-opening reactions that lead to the formation of α-amino acids and their derivatives.[3][4]

The target molecule, this compound, incorporates a chiral center derived from the parent amino acid, alanine, making it a valuable building block in asymmetric synthesis.[5] The synthesis follows a classical and robust pathway known as the Erlenmeyer-Plöchl azlactone synthesis, which involves two primary transformations: the N-acylation of an amino acid followed by cyclodehydration.[6][7][8] This guide will elucidate this proven methodology, providing the causal logic behind each procedural step to ensure reproducibility and success.

Overall Synthetic Workflow

The transformation of alanine into this compound is a two-stage process. First, the amino group of alanine is protected via N-acylation with benzoyl chloride. Second, the resulting N-benzoylalanine undergoes intramolecular cyclization and dehydration, facilitated by a dehydrating agent, to yield the target oxazolone.

Caption: Figure 1. High-Level Experimental Workflow.

Mechanistic Principles and Rationale

The synthesis is grounded in the well-established Erlenmeyer-Plöchl reaction.[3][6] Understanding the mechanism is crucial for troubleshooting and optimization.

Step 1: N-Benzoylation of Alanine

This step employs the Schotten-Baumann reaction conditions, a reliable method for acylating amines.[5]

-

Role of Sodium Hydroxide (NaOH): Alanine is dissolved in an aqueous NaOH solution for two primary reasons. First, the base deprotonates the carboxylic acid group of alanine, increasing its solubility in the aqueous medium. Second, and more critically, the base neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.[9][10] Maintaining a basic pH is essential for the reaction to proceed to completion.[5]

-

Role of Benzoyl Chloride: Benzoyl chloride is the acylating agent. The lone pair of electrons on the nitrogen atom of alanine attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond of N-benzoylalanine and release a chloride ion.

Step 2: Cyclodehydration of N-Benzoylalanine

This is the key ring-forming step to create the azlactone.

-

Role of Acetic Anhydride: Acetic anhydride serves as a powerful dehydrating agent.[6][8] The mechanism involves the activation of the carboxylic acid of N-benzoylalanine by forming a mixed anhydride intermediate. This activation makes the carbonyl carbon highly electrophilic. The enol form of the amide then acts as an internal nucleophile, attacking the activated carbonyl carbon. This intramolecular cyclization is followed by the elimination of a molecule of acetic acid, yielding the final this compound product.[11]

Caption: Figure 2. Simplified Cyclodehydration Mechanism.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| L-Alanine | C₃H₇NO₂ | 89.09 | 8.9 g (0.1 mol) | |

| Sodium Hydroxide | NaOH | 40.00 | 8.8 g (0.22 mol) | |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 15.5 g (12.8 mL, 0.11 mol) | Lachrymator, handle in fume hood |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~10 mL | Corrosive |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 30 mL | Corrosive, handle in fume hood |

| Deionized Water | H₂O | 18.02 | As needed | |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure

Part A: Synthesis of N-Benzoyl-L-alanine

-

Preparation of Alanine Solution: In a 500 mL Erlenmeyer flask, dissolve 8.9 g (0.1 mol) of L-alanine in 120 mL of 1N sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C.

-

Schotten-Baumann Reaction: While vigorously stirring the cooled alanine solution, add 15.5 g (12.8 mL, 0.11 mol) of benzoyl chloride and 60 mL of 2N sodium hydroxide solution dropwise and alternately from two separate dropping funnels.[10] Ensure the temperature is maintained below 10 °C and the solution remains alkaline (check with pH paper) throughout the addition.

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Product Precipitation: Cool the reaction mixture again in an ice bath and carefully acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2.[10] A white precipitate of N-benzoyl-L-alanine will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C.

Part B: Synthesis of this compound

-

Cyclodehydration Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried N-benzoyl-L-alanine from Part A. Add 30 mL of acetic anhydride.

-

Reaction: Gently heat the mixture in a water bath at 80-90 °C for 1-2 hours. The solid will dissolve as the reaction proceeds. The reaction is complete when a clear, homogenous solution is obtained.

-

Removal of Acetic Anhydride: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue is the crude this compound. The product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Property | N-Benzoyl-L-alanine | This compound |

| Appearance | White crystalline solid | Yellowish solid or oil |

| Molecular Formula | C₁₀H₁₁NO₃[12] | C₁₀H₉NO₂[13] |

| Molar Mass | 193.20 g/mol [12] | 175.18 g/mol [13] |

| Melting Point | 137-139 °C (for L-form)[10] | Varies; may be a low-melting solid |

| IR (cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1720 (C=O, acid), ~1650 (C=O, amide) | ~1820 (C=O, lactone), ~1660 (C=N)[3] |

| ¹H NMR (δ, ppm) | Signals for methyl, methine, aromatic, and amide protons | Signals for methyl, methine, and aromatic protons. Absence of N-H and O-H. |

Safety, Handling, and Waste Disposal

Personnel Safety:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzoyl Chloride: Is a lachrymator and corrosive. It reacts with water and moisture.[14][15] Handle exclusively in a well-ventilated chemical fume hood.[14][16] Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Acetic Anhydride: Is corrosive and causes severe burns. Handle exclusively in a chemical fume hood.

-

Concentrated Acids and Bases: Are highly corrosive. Handle with extreme care.

Operational Safety:

-

The N-benzoylation reaction can be exothermic. Maintain cooling with an ice bath as instructed to control the reaction rate.

-

When working with a rotary evaporator, ensure the glassware is free of cracks and use a blast shield.

Waste Disposal:

-

All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

-

Aqueous acidic and basic waste should be neutralized before disposal down the drain, in accordance with local regulations.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound from L-alanine. By following the detailed steps and understanding the underlying chemical principles, researchers can effectively produce this versatile synthetic intermediate. Adherence to the specified safety protocols is paramount to ensure a safe and successful experimental outcome. The utility of oxazolones as precursors to modified amino acids and other complex molecules ensures their continued importance in the fields of medicinal chemistry and materials science.

References

-

Synthesis of N-benzoyl L-alanine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand. (n.d.). Retrieved from [Link]

-

Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction | ACS Omega. (2023). ACS Omega. Retrieved from [Link]

-

Erlenmeyer-Plöchl azlactone and amino acid synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

-

Synthesis of N-benzoyl-L-alanyl-L-alanine anilide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube. (2022). Retrieved from [Link]

-

Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.). Retrieved from [Link]

-

ICSC 1015 - BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]

-

N-benzoyl-L-alanine | C10H11NO3 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]

-

This compound | C10H9NO2 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2025). Retrieved from [Link]

-

A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - IARJSET. (n.d.). Retrieved from [Link]

-

Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. (n.d.). Retrieved from [Link]

-

a review on oxazolone, it' s method of synthesis and biological activity - ResearchGate. (2015). Retrieved from [Link]

-

4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021). Retrieved from [Link]

-

A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY - ResearchGate. (2015). Retrieved from [Link]

-

A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - ResearchGate. (2025). Retrieved from [Link]

-

A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products - iarjset. (n.d.). Retrieved from [Link]

-

Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY - CORE. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]

- 8. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 9. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C10H9NO2 | CID 495826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to 4-Methyl-2-phenyl-4H-1,3-oxazol-5-one: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core aspects of its synthesis, spectroscopic characterization, and its burgeoning role as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Oxazolone Core

4-Methyl-2-phenyl-4H-1,3-oxazol-5-one, also known as an azlactone, belongs to a class of five-membered heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry.[1] The oxazolone ring is a valuable scaffold in drug discovery due to the numerous possibilities for chemical modification, allowing for the generation of diverse molecular libraries.[2] These compounds are recognized as crucial intermediates for the synthesis of a wide array of molecules that are otherwise challenging to obtain, owing to the presence of both pro-nucleophilic and electrophilic sites within their structure.[3]

The broader class of oxazolone derivatives has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] This biological relevance stems from their ability to act as precursors to amino acids, peptides, and other bioactive heterocyclic systems.[7]

IUPAC Name: 4-methyl-2-phenyl-4H-1,3-oxazol-5-one[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| CAS Number | 13302-43-7; 90361-55-0 | [3] |

Synthesis of 4-Methyl-2-phenyl-4H-1,3-oxazol-5-one: The Erlenmeyer-Plöchl Reaction and Modern Methodologies

The cornerstone of oxazolone synthesis is the Erlenmeyer-Plöchl reaction, a classic condensation reaction that has been a mainstay in organic chemistry for over a century.[3]

The Classical Erlenmeyer-Plöchl Reaction

This reaction involves the condensation of an N-acylglycine derivative with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[3][4] For the synthesis of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one, the starting material is N-benzoylalanine (the N-acylated derivative of alanine), which upon reaction with a cyclizing and dehydrating agent, forms the target oxazolone.

Reaction Mechanism:

The mechanism of the Erlenmeyer-Plöchl reaction is a well-established process:

-

Cyclization of N-acylamino acid: The N-benzoylalanine is first cyclized by acetic anhydride to form the oxazolone ring.

-

Enolate Formation: A weak base, such as acetate, abstracts an acidic proton from the C-4 position of the oxazolone, leading to the formation of an enolate.

-

Tautomerization: The enolate is in equilibrium with its tautomeric forms.

Figure 1: Simplified mechanism of the Erlenmeyer-Plöchl reaction for the synthesis of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.

Experimental Protocol: A Greener, Solvent-Free Approach

In line with the principles of green chemistry, a solvent-free approach for the synthesis of oxazolones has been developed, offering high yields and reduced environmental impact.[4]

Materials:

-

N-Benzoylalanine (1.0 mmol)

-

Acetic anhydride (a few drops)

-

Fused sodium acetate (1.0 mmol)

-

Porcelain mortar and pestle

Procedure:

-

Combine N-benzoylalanine and fused sodium acetate in a porcelain mortar.[4]

-

Add a few drops of acetic anhydride to the mixture.[4]

-

Grind the mixture vigorously with a pestle for a few minutes at room temperature.[4]

-

The reaction mixture will solidify and turn a yellowish color upon completion.[4]

-

The solid product is then washed with cold water and then ethanol to afford the pure 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.[4]

This method can achieve yields of up to 97%.[4]

Spectroscopic Characterization: A Guide to Structural Elucidation

Accurate structural confirmation of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one is paramount for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environment in the molecule. Key expected signals for 4-methyl-2-phenyl-4H-1,3-oxazol-5-one include:

-

A quartet for the proton at the C-4 position.

-

A doublet for the methyl protons at the C-4 position.

-

Multiplets in the aromatic region corresponding to the phenyl group protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the carbon framework. Diagnostic peaks for 4-methyl-2-phenyl-4H-1,3-oxazol-5-one include:

-

A downfield signal for the carbonyl carbon (C=O) of the lactone.

-

A signal for the imine carbon (C=N).

-

Signals for the carbons of the phenyl group.

-

Signals for the C-4 carbon and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one is characterized by strong absorption bands corresponding to:

-

The carbonyl (C=O) stretching vibration of the lactone ring, typically in the range of 1800-1830 cm⁻¹.

-

The azomethine (C=N) stretching vibration, usually observed around 1650-1670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one will show a molecular ion peak corresponding to its molecular weight (175.18 g/mol ).

Experimental Workflow for Characterization:

Figure 2: General experimental workflow for the synthesis, purification, and characterization of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one.

Reactivity and Synthetic Utility

The reactivity of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one makes it a valuable intermediate in organic synthesis.

1,3-Dipolar Cycloaddition Reactions

This oxazolone can act as a 1,3-dipole in cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[8] This reactivity is harnessed to synthesize a variety of complex molecules. The reaction proceeds through a concerted mechanism involving a six-electron transition state.[8]

Ring-Opening Reactions

The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is particularly useful for the synthesis of α-amino acid derivatives.[9] For instance, reaction with alcohols in the presence of a suitable catalyst can yield the corresponding α-amino esters.[9]

Applications in Drug Development and Medicinal Chemistry

The oxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1]

Anticancer Activity

Many oxazolone derivatives have demonstrated potent anticancer activity.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. One such proposed mechanism is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor progression.[4]

Figure 3: Proposed mechanism of anticancer activity through the inhibition of the STAT3 signaling pathway by oxazolone derivatives.

Anti-inflammatory and Antimicrobial Activities

Derivatives of 4-methyl-2-phenyl-4H-1,3-oxazol-5-one have also been investigated for their anti-inflammatory and antimicrobial properties.[5][6] The structural versatility of the oxazolone core allows for the fine-tuning of these activities through synthetic modifications.

Conclusion and Future Perspectives

4-Methyl-2-phenyl-4H-1,3-oxazol-5-one is a compound of significant synthetic and medicinal value. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive building block for the creation of diverse and complex molecular architectures. The demonstrated biological activities of the broader oxazolone class highlight the potential of this specific scaffold in the development of novel therapeutic agents. Future research will likely focus on the continued exploration of its synthetic utility, the expansion of its derivative libraries, and a deeper investigation into its mechanisms of biological action to unlock its full potential in drug discovery.

References

- The Synthesis of 4-Substituted-2-Phenyloxazol-5(4H)-ones: An In-depth Technical Guide. (2025). BenchChem.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis, characterization, and biological evaluation of oxazolone analogs. (2025).

- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (n.d.).

- 4-Methyl-2-phenyl-2-oxazoline-5-one. (n.d.). PubChem.

- 4-METHYL-2-PHENYL-delta2-1,3,4-OXADIAZOLIN-5-ONE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Synthesis and biological profile of benzoxazolone deriv

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry.

- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). ACS Omega.

- Synthesis and biological profile of benzoxazolone deriv

- Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.).

- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.

- Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. (2025).

- 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.

- (4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.).

- Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2025).

- A simple and efficient method for the synthesis of Erlenmeyer azlactones. (n.d.). University College Dublin Research Repository.

- 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. (n.d.).

- Oxazol-5(4H)-one, 4-(4-phenylmethylene)-2-methyl- - Optional[1H NMR] - Spectrum. (n.d.).

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).

- (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). NIST WebBook.

- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). The Journal of Organic Chemistry.

- 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (n.d.). NIST WebBook.

- 5(4 H )-oxazolones: Synthesis and biological activities. (2020).

- Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. (n.d.).

- 4-Benzal-2-phenyl-5-oxazolone. (n.d.). PubChem.

- Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2025).

- 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. (n.d.). PubChem.

- Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. (n.d.).

- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). PubMed Central.

- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE.

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.).

- 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. (n.d.). PubMed Central.

- Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014).

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI.

- 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. (n.d.). NIST WebBook.

- Mechanisms and Transition States of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis. (2025).

- 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-. (n.d.). NIST WebBook.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025).

- 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate. (n.d.).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-phenyl-2-oxazoline-5-one

Introduction

4-Methyl-2-phenyl-2-oxazoline-5-one, a member of the azlactone family of heterocyclic compounds, serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structural arrangement, featuring both pro-nucleophilic and electrophilic sites, renders it a versatile building block for the synthesis of complex molecules, including amino acid derivatives.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and materials science to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures.

The molecular structure of this compound, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , forms the basis for interpreting its spectral output.[3][4] The key structural features include a phenyl ring, a chiral center at the C4 position bearing a methyl group, and the oxazolone-5-one heterocyclic core containing a lactone carbonyl and an imine bond.

Molecular Structure and Spectroscopic Correlation

A clear visualization of the molecular structure is essential for assigning spectroscopic signals. The diagram below illustrates the numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methine, and aromatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | 1.5 - 1.7 | Doublet | 3H |

| Methine (CH) | 4.3 - 4.6 | Quartet | 1H |

| Phenyl (ortho-H) | 7.9 - 8.1 | Multiplet | 2H |

| Phenyl (meta, para-H) | 7.4 - 7.6 | Multiplet | 3H |

Interpretation and Causality

-

Methyl Protons (CH₃): These protons are attached to the chiral center at C4. They are expected to appear as a doublet due to coupling with the adjacent methine proton (CH). The chemical shift is in the typical aliphatic region.

-

Methine Proton (CH): This proton at the C4 position is adjacent to the methyl group, leading to a quartet multiplicity. Its proximity to the electron-withdrawing carbonyl group and the oxazoline ring deshields it, shifting it downfield.

-

Phenyl Protons: The protons on the phenyl ring are deshielded by the aromatic ring current and the electron-withdrawing imine group. The ortho-protons are expected to be the most deshielded due to their proximity to the C=N bond. This is a common feature in the spectra of 2-phenyl substituted oxazolines.[5] The meta- and para-protons will appear slightly more upfield as a complex multiplet. For a similar compound, 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one, the phenyl protons appear in the range of 7.45-8.05 ppm.[6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 15 - 20 |

| Methine (C4) | 65 - 75 |

| Phenyl (ipso-C) | 128 - 132 |

| Phenyl (ortho-C) | 127 - 129 |

| Phenyl (meta-C) | 129 - 131 |

| Phenyl (para-C) | 132 - 135 |

| Imine (C2) | 160 - 165 |

| Carbonyl (C5) | 175 - 180 |

Interpretation and Causality

-

Aliphatic Carbons: The methyl carbon will appear in the high-field region, typical for sp³ hybridized carbons. The methine carbon (C4) is shifted downfield due to the attachment of the electronegative nitrogen and its proximity to the carbonyl group.

-

Aromatic Carbons: The phenyl carbons will resonate in the typical aromatic region (120-140 ppm). The exact shifts will depend on the substitution, with the ipso-carbon (attached to the oxazoline ring) and para-carbon often showing distinct shifts.

-

Heterocyclic Carbons: The imine carbon (C2) and the lactone carbonyl carbon (C5) are the most downfield signals due to their sp² hybridization and the strong deshielding effect of the attached heteroatoms (N and O). In related oxazolone structures, these carbons consistently appear at very low field, often above 160 ppm.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| Aliphatic C-H stretch | 2900 - 3000 | Medium |

| C=O (Lactone) stretch | 1780 - 1820 | Strong |

| C=N (Imine) stretch | 1650 - 1680 | Strong |

| Aromatic C=C stretch | 1580 - 1620 | Medium |

| C-O-C stretch | 1100 - 1200 | Strong |

Interpretation and Causality

-

C=O Stretch: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the lactone carbonyl group. The high frequency (1780-1820 cm⁻¹) is typical for a five-membered ring lactone, where ring strain increases the vibrational frequency.

-

C=N Stretch: The imine double bond will give rise to a strong absorption band in the 1650-1680 cm⁻¹ region.

-

Other Vibrations: The spectrum will also feature absorptions corresponding to aromatic and aliphatic C-H stretching, aromatic C=C stretching, and the C-O-C stretching of the oxazoline ring. The presence of these characteristic bands provides strong evidence for the overall structure of the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M]⁺ | 175 | Molecular Ion |

| [M - CO]⁺ | 147 | Loss of carbon monoxide |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅CN]⁺ | 103 | Benzonitrile radical cation |

Note: The fragmentation pattern is based on typical azlactone fragmentation and available data.

Interpretation and Fragmentation Pathway

The molecular ion peak is expected at an m/z of 175, corresponding to the molecular weight of the compound.[4] A common fragmentation pathway for azlactones involves the loss of carbon monoxide from the lactone carbonyl, which would yield a fragment at m/z 147. Further fragmentation is expected to produce the stable benzoyl cation at m/z 105 and a fragment corresponding to the benzonitrile radical cation at m/z 103. The presence of a strong peak at m/z 105 is a key indicator of the 2-phenyl substitution on the oxazoline ring.

Figure 2: Proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Conclusion

The spectroscopic characterization of this compound relies on a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While direct experimental data may not be readily available in consolidated sources, a comprehensive understanding of its structure allows for accurate prediction of its spectral features. This guide provides researchers and drug development professionals with the foundational knowledge to identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Bassi, D. A., Deulofeu, V., & Ortega, F. A. F. (1952). Spectra of Azlactones. I. Azlactones Derived from Substituted Benzaldehydes and Hippuric and Nitrohippuric Acids. Journal of the American Chemical Society.

- Bassi, D. A., Deulofeu, V., & Ortega, F. A. F. (1952). Spectra of Azlactones. I. Azlactones Derived from Substituted Benzaldehydes and Hippuric and Nitrohippuric Acids. Journal of the American Chemical Society.

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. (2024). Journal of Mazandaran University of Medical Sciences.

-

ChemSrc. (n.d.). (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

- Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. (2025).

- Absorption Spectra of Azlactones. (n.d.).

-

SpectraBase. (n.d.). AZLACTONE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Retrieved from [Link]

- A Facile Synthesis of 4-Anilinomethylene-2-Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products. (n.d.). IARJSET.

- Synthesis and Characterization of New Oxazolidin-4-one Derivatives via the Reaction of Various Some Imines with Glycolic Acid. (2018). Journal of Al-Nahrain University.

- Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. (n.d.). SciELO.

-

PubChem. (n.d.). 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. Retrieved from [Link]

- Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (n.d.). MDPI.

- 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. (n.d.). NIST WebBook.

-

SpectraBase. (n.d.). 4-(5-methylfurfurylidene)-2-phenyl-2-oxazolin-5-one. Retrieved from [Link]

-

SpectraBase. (n.d.). (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Allyl-4-methyl-2-phenyl-2-oxazolin-5-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones. (n.d.).

- Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (n.d.).

-

SpectraBase. (n.d.). 4-(5-methylfurfurylidene)-2-phenyl-2-oxazolin-5-one. Retrieved from [Link]

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI.

Sources

- 1. This compound | 13302-43-7; 90361-55-0 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. This compound | 13302-43-7 | NAA30243 [biosynth.com]

- 4. This compound | C10H9NO2 | CID 495826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.umz.ac.ir [journals.umz.ac.ir]

- 6. 4-ETHOXYMETHYLENE-2-PHENYL-2-OXAZOLIN-5-ONE(15646-46-5) 1H NMR [m.chemicalbook.com]

Thermal stability of 4-Methyl-2-phenyl-2-oxazoline-5-one

An In-Depth Technical Guide to the Thermal Stability of 4-Methyl-2-phenyl-2-oxazoline-5-one

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability of this compound, a member of the azlactone class of heterocyclic compounds. Recognizing the critical role of thermal stability in drug development, synthesis, and materials science, this document outlines the theoretical underpinnings of its decomposition, detailed experimental protocols for its characterization, and an analysis of factors influencing its thermal behavior. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust approach to evaluating the thermal properties of this and related oxazolone derivatives, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Thermal Profile

This compound, also known as 4-methyl-2-phenyl-5(4H)-oxazolone, belongs to the azlactone family of compounds. These heterocycles are of significant interest in organic synthesis, serving as crucial intermediates for the preparation of amino acids, peptides, and other bioactive molecules due to their inherent reactivity.[1] The Erlenmeyer-Plöchl synthesis, a cornerstone of heterocyclic chemistry, established azlactones as versatile building blocks. The specific substitution of a methyl group at the 4-position and a phenyl group at the 2-position of the oxazolone ring in the title compound provides unique electronic and steric properties that influence its reactivity and stability.

Understanding the thermal stability of this compound is paramount for several reasons. In the context of drug development, thermal stability data informs on appropriate storage conditions, shelf-life, and compatibility with manufacturing processes that may involve heat. For synthetic chemists, knowledge of decomposition temperatures and pathways is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts. Furthermore, as azlactones can be precursors for polymerization, their thermal behavior dictates the processing window for creating novel materials.[1]

This guide will provide a comprehensive overview of the principles and techniques for evaluating the thermal stability of this compound, drawing upon established knowledge of related heterocyclic systems.

Predicted Thermal Decomposition Pathways

While specific experimental data for the thermal decomposition of this compound is not extensively documented in publicly available literature, we can postulate the most probable degradation pathways based on the known chemistry of oxazolones and related heterocycles. The decomposition is likely to be a multi-step process initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

A plausible primary decomposition route involves the retro-[3+2]-cycloaddition, leading to the expulsion of carbon dioxide and the formation of a transient nitrile ylide intermediate. This intermediate can then undergo further rearrangement or fragmentation. Another potential pathway is the homolytic cleavage of the N-O bond, followed by a cascade of radical reactions. The presence of the methyl and phenyl substituents will also influence the fragmentation pattern of the resulting intermediates.

Hypothetical Decomposition Pathway

Caption: Predicted major decomposition pathways for this compound.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated mass spectrometry techniques provides a comprehensive picture of mass loss, energetic changes, and the identity of decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining the onset temperature of decomposition and the overall mass loss profile.

Step-by-Step TGA Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

-

Atmosphere Selection:

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to study the pyrolysis behavior.

-

Oxidative Atmosphere: Purge with dry air or a mixture of oxygen and nitrogen at the same flow rate to investigate thermo-oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Identify the temperatures at which 5% and 50% mass loss occur (T5% and T50%) as indicators of thermal stability.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Experimental Workflow for Thermal Analysis

Caption: A comprehensive workflow for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition (whether it is an exothermic or endothermic process).[2]

Step-by-Step DSC Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere Selection: As with TGA, use either an inert (N2) or oxidative (air) atmosphere with a similar flow rate.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point of the compound.

-

Observe any exothermic or endothermic peaks in the temperature range where decomposition occurs, as identified by TGA. The nature of these peaks provides information about the energetics of the decomposition process.

-

Hyphenated Techniques: TGA-MS and Pyrolysis-GC-MS

To identify the volatile products released during thermal decomposition, hyphenated techniques are invaluable.

-

TGA-Mass Spectrometry (TGA-MS): The outlet of the TGA furnace is directly coupled to a mass spectrometer. This allows for the real-time identification of evolved gases as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): The sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry. This technique provides detailed information about the individual decomposition products.[3][4]

Protocol for Pyrolysis-GC-MS:

-

Place a small amount of the sample (typically <1 mg) into a pyrolysis tube.

-

Set the pyrolysis temperature based on the decomposition stages observed in the TGA data (e.g., at the peak of the DTG curve).

-

The pyrolyzed fragments are swept into the GC column for separation.

-

The separated components are then introduced into the MS for identification based on their mass spectra. Analysis of the fragmentation patterns of the detected species can help in elucidating the decomposition mechanism.[5]

Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic constant but can be influenced by several factors:

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures and follows different mechanistic pathways compared to pyrolysis in an inert atmosphere.[5]

-

Heating Rate: Higher heating rates in TGA and DSC experiments can shift the apparent decomposition temperatures to higher values.

-

Substituent Effects: The electron-donating or withdrawing nature of substituents on the phenyl ring can influence the stability of the oxazolone ring.[6] For the title compound, the phenyl group provides resonance stabilization, while the methyl group is weakly electron-donating.

-

Impurities: Residual solvents, catalysts, or starting materials from the synthesis can potentially lower the onset of decomposition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Thermal Analysis Data

| Parameter | TGA (N2 atmosphere) | TGA (Air atmosphere) | DSC (N2 atmosphere) |

| Melting Point (Tm) | N/A | N/A | Value °C |

| Enthalpy of Fusion (ΔHf) | N/A | N/A | Value J/g |

| Onset of Decomposition (Tonset) | Value °C | Value °C | Value °C |

| 5% Mass Loss (T5%) | Value °C | Value °C | N/A |

| 50% Mass Loss (T50%) | Value °C | Value °C | N/A |

| Peak Decomposition Temp. (Tpeak) | Value °C | Value °C | Value °C (Exo/Endo) |

| Residual Mass at 600 °C | Value % | Value % | N/A |

Note: "Value" should be replaced with experimental data. "Exo/Endo" refers to whether the decomposition is exothermic or endothermic.

The combination of these data points will allow for a comprehensive assessment of the thermal stability of this compound. For instance, a sharp mass loss in TGA coinciding with a strong exothermic peak in DSC suggests a rapid, energetic decomposition. The identification of decomposition products via MS will provide the necessary evidence to confirm or refute the proposed decomposition pathways.

Conclusion